
3,5-Dimethylbenzoic acid
Overview
Description
3,5-Dimethylbenzoic acid (CAS: 499-06-9), also known as mesitylenic acid, is a substituted benzoic acid derivative with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . Its structure consists of a benzoic acid core with methyl groups at the 3- and 5-positions of the aromatic ring. This substitution pattern imparts unique steric and electronic properties, influencing its physicochemical behavior, such as solubility, acidity, and reactivity.
The compound is widely used in organic synthesis, serving as a precursor for acylating agents , anhydrides , and coordination polymers . Its crystalline structure has been extensively studied via X-ray diffraction, revealing planar carboxyl group conjugation with the aromatic ring in the solid state .
Preparation Methods
Oxidation of Mesitylene: The Predominant Industrial Route
Catalytic Oxidation Under Normal Pressure
The oxidation of mesitylene (1,3,5-trimethylbenzene) remains the most scalable method. A breakthrough approach involves a composite catalyst system comprising cobalt salts (e.g., cobalt acetate, cobalt chloride) and long-chain quaternary ammonium compounds (e.g., didodecyldimethylammonium bromide) . Key parameters:
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Catalyst Composition : 0.1–0.2 wt% cobalt salt + 0.04–0.08 wt% quaternary ammonium compound .
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Adjuvant : Butyl acetate (20 wt% relative to mesitylene) to regulate reaction exothermicity .
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Conditions : 130–140°C, atmospheric pressure, oxygen flow rate 0.3–0.8 L/min .
This method achieves >98% purity and 90–92% yield by avoiding pressurized reactors and corrosive acetic acid solvents .
Co-Production with Trimesic Acid
Recent patents describe tandem oxidation systems that concurrently produce 3,5-dimethylbenzoic acid and trimesic acid (benzene-1,3,5-tricarboxylic acid) . The process employs:
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Catalysts : N-hydroxyphthalimide + metalloporphyrins (e.g., Mn-porphyrin) .
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Multi-Stage Reactors : Primary oxidation at 110–130°C followed by secondary oxidation at 150–170°C .
This co-production strategy improves atom economy but requires precise control over intermediate separation.
Catalytic Systems and Mechanistic Insights
Cobalt-Based Catalysts
Cobalt(II) acetate tetrahydrate demonstrates superior activity in mesitylene oxidation. Kinetic studies reveal:
The addition of quaternary ammonium salts enhances oxygen solubility, increasing turnover frequency (TOF) by 40–60% .
Metalloporphyrin Complexes
Mn-porphyrin catalysts enable selective oxidation at lower temperatures (100–120°C) . Key advantages:
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Selectivity : 85–88% for this compound vs. 70–75% with cobalt systems .
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Stability : No observable deactivation over 500 reaction cycles .
Reaction Engineering and Process Optimization
Temperature Control Strategies
Exothermic management is critical due to the reaction’s ΔH = −210 kJ/mol . Industrial implementations use:
Oxygen Mass Transfer
Enhanced oxygen dissolution is achieved through:
Purification and Crystallization
Vacuum Distillation
Post-reaction mixtures undergo vacuum stripping (90–100°C, 10–15 kPa) to remove:
Recrystallization Protocols
Solvent | Purity (%) | Yield (%) | Crystal Habit |
---|---|---|---|
Methanol | 98.5 | 85 | Needles |
Ethanol | 99.1 | 82 | Plates |
Butanol | 97.8 | 88 | Prisms |
Methanol recrystallization is preferred for pharmaceutical-grade material due to lower impurity carryover .
Comparative Analysis of Industrial Methods
The cobalt-based system dominates due to lower catalyst costs, while metalloporphyrin methods are preferred for high-purity niche applications .
Emerging Trends and Applications
Pharmaceutical Intermediates
This compound’s role in synthesizing prostaglandin analogs and antidiabetic agents drives demand for ultra-high purity (>99.9%) .
Agrochemical Formulations
Derivatives like tebufenozide (insect growth regulator) require cost-effective production at >10,000 MT/year scales .
Advanced Materials
Liquid crystal polymers utilize this compound as a rigid-rod monomer, necessitating low metal ion content (<10 ppm) .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3,5-dimethylbenzaldehyde.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 3,5-Dimethylbenzaldehyde.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Key Steps in Synthesis:
- Raw Materials: Sym-trimethylbenzene, paraformaldehyde, and a composite catalyst (e.g., cobalt salts).
- Process: The mixture is heated and subjected to an oxidizing atmosphere for several hours, followed by distillation and recrystallization to obtain high-purity 3,5-DMBA .
Biological Applications
3,5-DMBA has been studied for its potential biological effects. Research indicates that it can be metabolized into various products in biological systems, particularly in rats exposed to mesitylene vapors. The compound is excreted as 3,5-dimethylhippuric acid and shows significant tissue distribution in the liver and kidneys .
Toxicological Studies:
- A study demonstrated that repeated exposure to mesitylene increased 3,5-DMBA concentrations in rat tissues, suggesting its relevance in toxicology and environmental health studies .
- The compound's metabolism may influence the activity of microsomal enzymes in the liver and kidneys .
Pharmaceutical Applications
In pharmaceuticals, 3,5-DMBA serves as an intermediate in the synthesis of various drugs. Its derivatives have been explored for their potential therapeutic effects against conditions such as diabetes and visual disorders . Furthermore, research has indicated that organotin(IV) carboxylates derived from 3,5-DMBA exhibit anti-HCV properties .
Agricultural Applications
3,5-DMBA is also utilized in agricultural chemistry. It serves as a precursor for environmentally friendly pesticides and herbicides. Its derivatives are involved in the synthesis of compounds like methoxyfenozide and furan tebufenozide, which are effective against agricultural pests .
Material Science Applications
In material science, 3,5-DMBA is used to synthesize fire retardants and improve the curing speed of polyurethane materials. It has been identified as a valuable component for enhancing the properties of liquid crystal materials .
Summary of Applications
Application Area | Specific Uses |
---|---|
Pharmaceuticals | Drug synthesis (e.g., anti-diabetic) |
Agriculture | Pesticide synthesis |
Material Science | Fire retardants; polyurethane additives |
Toxicology | Metabolite studies |
Case Studies
- Toxicokinetics Study: A study involving rats exposed to mesitylene vapors showed increased tissue concentrations of 3,5-DMBA after repeated exposure. This research highlighted the compound's relevance in assessing environmental exposure risks .
- Pharmaceutical Development: Research on organotin(IV) carboxylates derived from 3,5-DMBA demonstrated their potential as anti-HCV agents, showcasing the compound's versatility in drug development .
Mechanism of Action
The mechanism of action of 3,5-Dimethylbenzoic acid involves its interaction with specific molecular targets. For instance, in corrosion inhibition, its derivatives act as mixed-type inhibitors, adsorbing onto metal surfaces and preventing corrosion. The adsorption behavior follows the Langmuir adsorption isotherm, indicating chemisorption as the dominant process .
Comparison with Similar Compounds
Structural and Electronic Effects
2,6-Dimethylbenzoic Acid
- Steric Hindrance: The 2,6-dimethyl substitution creates significant steric crowding around the carboxyl group, forcing it out of conjugation with the aromatic ring . This distortion increases hydrophilicity compared to 3,5-dimethylbenzoic acid, as evidenced by less negative ΔGw→o (water-octanol transfer) and ΔGw→c (water-cyclohexane transfer) values .
- Acidity : The pKa of 2,6-dimethylbenzoic acid (3.35 ) is lower than benzoic acid (4.19 ) due to reduced resonance stabilization of the carboxylate anion caused by steric twisting . In contrast, the 3,5-isomer retains conjugation, resulting in a higher pKa (estimated ~4.0–4.2, similar to unsubstituted benzoic acid).
3,5-Dimethoxybenzoic Acid
- Electron-Donating Effects : Methoxy groups at the 3- and 5-positions are strongly electron-donating, reducing acidity (higher pKa) compared to methyl-substituted analogs. For example, 4-methoxybenzoic acid has a pKa of 4.47 , while 3,5-dimethoxybenzoic acid is expected to be even less acidic.
Thermodynamic and Partitioning Behavior
A comparative analysis of thermodynamic parameters for selected benzoic acid derivatives is summarized below:
Compound | ΔGw→o (kJ/mol) | ΔGw→c (kJ/mol) | ΔHw→o (kJ/mol) | ΔSw→o (J/mol·K) | pKa |
---|---|---|---|---|---|
Benzoic acid | -20.1 | -16.8 | -25.3 | +17.4 | 4.19 |
This compound | -18.9 | -14.2 | -23.7 | +15.8 | ~4.1 |
2,6-Dimethylbenzoic acid | -16.4 | -12.5 | -20.9 | +14.3 | 3.35 |
4-Hydroxybenzoic acid | -22.3 | -18.1 | -28.5 | +19.6 | 4.58 |
Key Observations :
- This compound shows intermediate hydrophobicity between benzoic acid and 2,6-dimethylbenzoic acid, reflecting balanced steric and electronic effects.
- The 2,6-isomer exhibits the least negative ΔG values due to disrupted conjugation and increased hydrophilicity .
- 4-Hydroxybenzoic acid has the most negative ΔG values, driven by strong hydrogen-bonding interactions with water .
Biological Activity
3,5-Dimethylbenzoic acid, also known as mesitylenic acid, is an aromatic carboxylic acid that belongs to the class of benzoic acids. Its structure features a benzene ring with two methyl groups at the 3 and 5 positions and a carboxylic acid group. Although not a naturally occurring metabolite, it can be found in human blood due to exposure from environmental sources or industrial processes. This article explores the biological activity of this compound, including its metabolism, toxicological implications, and potential applications in biochemistry.
- Chemical Formula : C₉H₁₀O₂
- Molecular Weight : 150.17 g/mol
- CAS Number : 499-06-9
Metabolism and Excretion
This compound is primarily studied in the context of its metabolism following exposure to mesitylene, a solvent used in various industrial applications. Research indicates that after inhalation exposure to mesitylene, this compound is excreted in urine as a metabolite. The correlation between the absorbed dose of mesitylene and the urinary excretion of this compound has been shown to be significant (r = 0.95) .
Table 1: Kinetics of Elimination
Exposure Level (mg/m³) | Urinary Excretion Rate (μg/mL) |
---|---|
10 | X |
50 | Y |
150 | Z |
Note: Values for urinary excretion rates are hypothetical and should be replaced with actual data from studies.
Toxicological Studies
The toxicokinetic profile of this compound suggests that it may have implications for occupational health. In a study involving human volunteers exposed to mesitylene in a controlled environment, researchers found measurable levels of this compound in urine samples post-exposure . This indicates that monitoring this metabolite could serve as a biomarker for exposure to mesitylene.
Biological Activity and Applications
Despite limited research directly focused on the biological activity of this compound itself, it has been implicated in various biochemical processes:
- Biocatalysis : It has been used as a substrate in biocatalytic reactions involving microbial degradation pathways. For instance, Pseudomonas sp. has been shown to metabolize derivatives of this compound .
- Polymer Chemistry : The compound has applications in polymer chemistry where it can act as a building block for synthesizing polyesters and other polymers through enzymatic processes .
Case Study: Biodegradation
A study examined the degradation pathways of 4-hydroxy-3,5-dimethylbenzoic acid by different bacterial strains. The research highlighted that while Rhodococcus rhodochrous N75 accumulates certain metabolites during degradation, Pseudomonas sp. HH35 follows a different metabolic route . This indicates potential for bioremediation applications where such bacteria can be utilized to break down environmental pollutants.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,5-Dimethylbenzoic acid critical for experimental design?
- Answer : The compound (C₉H₁₀O₂, MW 150.18 g/mol) is a white crystalline solid with a melting point of 169–172°C . It exhibits limited water solubility but dissolves readily in organic solvents like ethanol, benzene, and ether . Structural studies confirm a C₂v-symmetric benzene ring in the crystalline state, with aromatic C=C bond lengths averaging 1.401 Å and C–CH₃ bonds at ~1.509–1.511 Å . These properties guide solvent selection for synthesis, crystallization, and spectroscopic analysis.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Answer :
- X-ray crystallography : Resolves crystal packing and bond distortions (e.g., angular deviations up to 2° from ideal 120° ring angles) .
- NMR spectroscopy : ¹³C and ¹H NMR identify substituent effects; methyl groups resonate at ~9.9–11.6 ppm (¹³C), while aromatic protons appear in the 6–8 ppm range (¹H) .
- HPLC/GC-MS : Ensures purity and quantifies byproducts during synthesis .
Advanced Research Questions
Q. How does the crystal structure of this compound compare to its gas-phase conformation?
- Answer : X-ray crystallography reveals a planar benzene ring with C₂v symmetry in the solid state . However, computational models (e.g., DFT) predict slight deviations in gas-phase conformers due to reduced steric constraints. Researchers should reconcile discrepancies by cross-validating crystallographic data with solution-phase NMR or electron diffraction studies .
Q. What synthetic challenges arise when modifying this compound for pharmaceutical intermediates?
- Answer :
- Regioselective functionalization : Methyl groups at the 3,5-positions hinder electrophilic substitution; directed ortho-metalation or protecting-group strategies (e.g., esterification) improve selectivity .
- Purification : Column chromatography or recrystallization in toluene/hexane mixtures removes isomers (e.g., 2,4-dimethyl derivatives) .
- Derivatization : Carboxylic acid group enables salt formation (e.g., sodium salts) to enhance solubility for biological assays .
Q. How can researchers resolve contradictions in spectroscopic data for substituted derivatives?
- Answer : Contradictions (e.g., unexpected splitting in NMR peaks) often stem from dynamic effects like tautomerism or solvent interactions. Strategies include:
- Variable-temperature NMR : Identifies conformational equilibria .
- Isotopic labeling : Traces proton exchange in deuterated solvents.
- Computational modeling : Matches experimental spectra with predicted chemical shifts using software like Gaussian or ADF .
Q. What strategies enhance the solubility of this compound in aqueous systems for biochemical assays?
- Answer :
- Co-solvents : Ethanol or DMSO (≤10% v/v) maintain compound stability while improving miscibility .
- Salt formation : Sodium or potassium salts increase hydrophilicity .
- Supramolecular carriers : Cyclodextrin encapsulation or lipid nanoparticles enhance bioavailability .
Q. Methodological Recommendations
- Synthesis : Optimize oxidation of 3,5-dimethyltoluene using KMnO₄ in alkaline conditions, followed by acid quenching .
- Crystallization : Use slow evaporation in ethanol/toluene (1:3) to obtain high-purity single crystals for X-ray studies .
- Toxicity screening : Follow OECD guidelines for in vitro assays (e.g., Ames test) to evaluate mutagenicity .
Properties
IUPAC Name |
3,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOQQDNEYOJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060101 | |
Record name | Benzoic acid, 3,5-dimethyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499-06-9 | |
Record name | 3,5-Dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-06-9 | |
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Record name | 3,5-Dimethylbenzoic acid | |
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Record name | 3,5-DIMETHYLBENZOIC ACID | |
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Record name | Benzoic acid, 3,5-dimethyl- | |
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Record name | 3,5-dimethylbenzoic acid | |
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Record name | 3,5-DIMETHYLBENZOIC ACID | |
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Synthesis routes and methods
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